![molecular formula C12H16N2O5 B14291813 2-Diazonio-3-ethoxy-3-oxo-1-[(2-oxohept-6-en-1-yl)oxy]prop-1-en-1-olate CAS No. 125416-48-0](/img/structure/B14291813.png)
2-Diazonio-3-ethoxy-3-oxo-1-[(2-oxohept-6-en-1-yl)oxy]prop-1-en-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-3-ethoxy-3-oxo-1-[(2-oxohept-6-en-1-yl)oxy]prop-1-en-1-olate is a chemical compound with the molecular formula C₁₂H₁₆N₂O₅. It is known for its unique structure and properties, which make it of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the stability of the diazonium group .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where the amine precursor is treated with nitrous acid under controlled conditions . The subsequent steps involve the addition of ethoxy and oxoheptenyl groups, which are carried out in specialized reactors to maintain the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-3-ethoxy-3-oxo-1-[(2-oxohept-6-en-1-yl)oxy]prop-1-en-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The diazonium group can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors .
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the compound .
Scientific Research Applications
2-Diazonio-3-ethoxy-3-oxo-1-[(2-oxohept-6-en-1-yl)oxy]prop-1-en-1-olate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Diazonio-3-ethoxy-3-oxo-1-[(2-oxohept-6-en-1-yl)oxy]prop-1-en-1-olate involves its interaction with molecular targets such as enzymes and receptors . The diazonium group plays a crucial role in these interactions, facilitating the formation of covalent bonds with target molecules . The pathways involved include signal transduction and metabolic processes, which are influenced by the compound’s structure and reactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Diazonio-3-ethoxy-3-oxo-1-[(2-oxohept-6-en-1-yl)oxy]prop-1-en-1-olate include:
- 2-Diazonio-3-ethoxy-3-oxo-1-[(2-oxohex-6-en-1-yl)oxy]prop-1-en-1-olate
- 2-Diazonio-3-ethoxy-3-oxo-1-[(2-oxohept-5-en-1-yl)oxy]prop-1-en-1-olate
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
125416-48-0 |
|---|---|
Molecular Formula |
C12H16N2O5 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
1-O-ethyl 3-O-(2-oxohept-6-enyl) 2-diazopropanedioate |
InChI |
InChI=1S/C12H16N2O5/c1-3-5-6-7-9(15)8-19-12(17)10(14-13)11(16)18-4-2/h3H,1,4-8H2,2H3 |
InChI Key |
QEOMRSKKWGRJEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C(=O)OCC(=O)CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


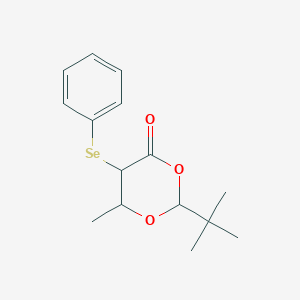
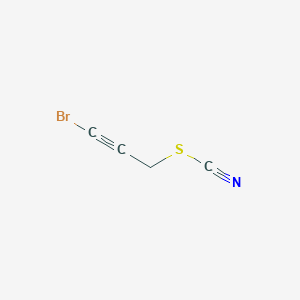


![Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]-](/img/structure/B14291748.png)
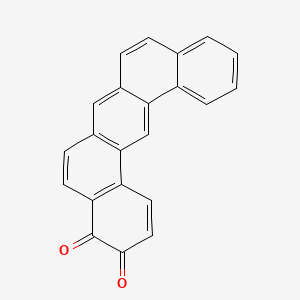
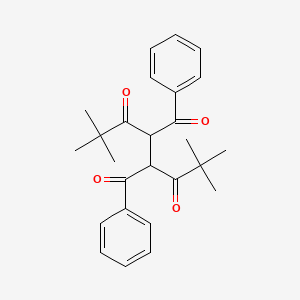


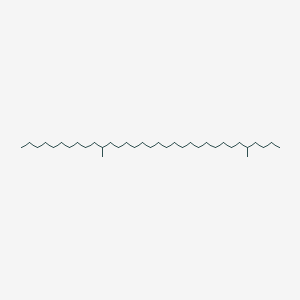
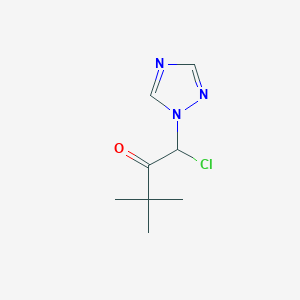
![5-(4-Chlorophenyl)-5H-indeno[1,2-D]pyrimidine](/img/structure/B14291803.png)


